molecular formula C19H21ClN2O5S B3485701 N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide

N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide

Cat. No.: B3485701
M. Wt: 424.9 g/mol
InChI Key: YZWZUPCQUQOZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a chloro-substituted phenoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenol, undergoes a reaction with an appropriate halogenating agent to introduce the chloro group.

    Coupling Reaction: The chloro-substituted intermediate is then reacted with 2-chloro-4-(propan-2-ylsulfamoyl)phenol in the presence of a base to form the phenoxy linkage.

    Final Acetamide Formation: The resulting product is then subjected to acylation to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative, while substitution of the chloro group could yield various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with sulfonamide-binding proteins, while the phenoxy and acetyl groups may contribute to its overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-[2-chloro-4-(methylsulfamoyl)phenoxy]acetamide: Similar structure with a methyl group instead of an isopropyl group.

    N-(3-acetylphenyl)-2-[2-chloro-4-(ethylsulfamoyl)phenoxy]acetamide: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide is unique due to the presence of the isopropylsulfamoyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-12(2)22-28(25,26)16-7-8-18(17(20)10-16)27-11-19(24)21-15-6-4-5-14(9-15)13(3)23/h4-10,12,22H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWZUPCQUQOZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.